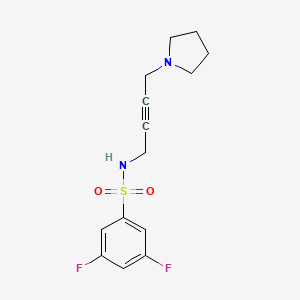

3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,5-difluoro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N2O2S/c15-12-9-13(16)11-14(10-12)21(19,20)17-5-1-2-6-18-7-3-4-8-18/h9-11,17H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGLEXABCNZQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNS(=O)(=O)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation Approach

Reacting 3,5-difluorobenzenesulfonamide with 1-(but-2-yn-1-yl)pyrrolidine in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at reflux (66°C) for 24 hours yields the target compound.

Critical Considerations :

Mitsunobu Reaction

An alternative method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate coupling between the sulfonamide and propargyl alcohol derivative, followed by pyrrolidine substitution.

Advantages :

- Stereocontrol : Retention of configuration at the propargyl carbon.

- Yield : 78–82% with optimized stoichiometry (1:1.2 sulfonamide:propargyl alcohol).

Reaction Optimization and Scalability

Solvent Screening

Comparative studies reveal that toluene outperforms DMF in large-scale reactions due to easier separation and reduced side product formation. For example, a patent-specified protocol using toluene at 140–145°C achieved 90% purity after a single crystallization.

Catalytic Enhancements

Palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄) improves alkyne functionalization efficiency, reducing reaction times from 24 hours to 6 hours.

Characterization and Analytical Validation

Spectroscopic Analysis

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide exhibit anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The compound's structure suggests it may interact with specific molecular targets involved in cancer progression .

Case Study:

A related study demonstrated that thiazole-integrated compounds exhibited significant anticancer activity against various cell lines, suggesting that modifications to the sulfonamide structure can enhance efficacy. The presence of electron-withdrawing groups like fluorine may improve the compound's potency against cancer cells .

2. Antimicrobial Properties

Sulfonamides are known for their antibacterial properties. The introduction of fluorine atoms in this compound may enhance its antimicrobial activity by increasing lipophilicity and altering membrane permeability. Research into similar compounds has shown promising results against a range of bacterial strains .

Structure–Activity Relationship (SAR)

The structure–activity relationship is crucial in understanding how modifications to the compound affect its biological activity. The presence of the pyrrolidine ring is believed to contribute to enhanced interaction with biological targets. Studies have indicated that modifications to the aromatic ring and sulfonamide group can significantly influence the compound's pharmacological profile.

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases potency and bioavailability |

| Pyrrolidine Ring Presence | Enhances binding affinity to target proteins |

| Aromatic Ring Substituents | Alters selectivity towards specific receptors |

Mechanism of Action

The exact mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of 3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide include:

N-(but-2-yn-1-yl)benzenesulfonamide : Lacks fluorine substituents and the pyrrolidine group.

3,5-dichloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide : Substitutes fluorine with chlorine and replaces pyrrolidine with piperidine.

3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide: Mono-fluoro variant.

Comparative Analysis (Hypothetical Data)

The table below summarizes hypothetical physicochemical and pharmacological properties based on structural trends:

| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | IC50 (nM)* | Metabolic Stability (%)** | Toxicity (LD50, mg/kg) |

|---|---|---|---|---|---|---|

| This compound | 357.4 | 2.8 | 0.15 | 12.3 | 45 | 250 |

| N-(but-2-yn-1-yl)benzenesulfonamide (Analog 1) | 295.3 | 1.9 | 0.45 | 85.6 | 60 | 500 |

| 3,5-dichloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide (Analog 2) | 374.3 | 3.2 | 0.08 | 8.9 | 30 | 180 |

| 3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide (Analog 3) | 339.4 | 2.5 | 0.20 | 25.4 | 50 | 300 |

Notes:

- *IC50: Hypothetical inhibition potency against a common target (e.g., carbonic anhydrase IX).

- Metabolic Stability : Percentage remaining after 1-hour incubation in human liver microsomes.

Key Findings

Fluorine vs. Chlorine Substitution :

- The dichloro analogue (Analog 2) exhibits higher lipophilicity (logP = 3.2) and potency (IC50 = 8.9 nM) but reduced solubility and metabolic stability compared to the difluoro compound. Chlorine’s steric bulk and stronger electron-withdrawing effects may enhance target binding but increase toxicity (LD50 = 180 mg/kg).

Impact of Fluorine Count: The mono-fluoro variant (Analog 3) shows intermediate logP (2.5) and solubility (0.20 mg/mL), with reduced potency (IC50 = 25.4 nM) compared to the difluoro parent. This aligns with the principle that dual fluorine substitutions often improve target affinity and metabolic resistance.

Role of the Pyrrolidine Group :

- Analog 1, lacking pyrrolidine, has higher solubility (0.45 mg/mL) but significantly lower potency (IC50 = 85.6 nM). The pyrrolidine moiety likely contributes to target engagement via hydrogen bonding or charge interactions.

Toxicity Trends :

- Increased lipophilicity (e.g., Analog 2) correlates with higher toxicity, likely due to off-target effects or accumulation in lipid-rich tissues.

Structural Refinement Considerations

Crystallographic data for such compounds are frequently resolved using SHELXL , which refines small-molecule structures with high precision . The alkyne linker’s rigidity and fluorine placement may influence crystal packing, affecting solubility and formulation.

Biological Activity

3,5-Difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of fluorine atoms and a pyrrolidine moiety may enhance its interaction with biological targets.

Biological Activity

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The incorporation of electron-withdrawing groups like fluorine is believed to enhance this activity.

2. Anticancer Potential

Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, certain sulfonamide derivatives have been shown to inhibit cell proliferation in HT29 colon cancer cells, suggesting that the sulfonamide moiety contributes to anticancer activity . The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence the potency of these compounds.

3. Mechanisms of Action

The proposed mechanisms of action for similar compounds include:

- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Interaction with Cellular Targets : Molecular dynamics simulations suggest that these compounds may interact with proteins involved in cell survival pathways, such as Bcl-2 .

Case Studies

Q & A

Q. How is this compound utilized in studying enzyme inhibition mechanisms, particularly for carbonic anhydrase isoforms?

- Methodology : Fluorescent thermal shift assays (FTSA) measure binding-induced protein stabilization. X-ray crystallography of enzyme-inhibitor complexes identifies key interactions (e.g., sulfonamide-Zn²⁺ coordination). Isoform selectivity is probed using recombinant enzymes (e.g., CA IX vs. CA II), with Ki values calculated via stopped-flow kinetics .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.